molecular formula C23H26N4O3S B6584044 N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251600-56-2

N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Numéro de catalogue: B6584044
Numéro CAS: 1251600-56-2
Poids moléculaire: 438.5 g/mol
Clé InChI: HQSIYWXZCLJEOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(4-methanesulfonylphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative. Its core scaffold includes a 1,8-naphthyridin-4-amine moiety substituted with:

  • A 7-methyl group at position 7, contributing to steric stabilization.
  • A 4-methylpiperidine-1-carbonyl group at position 3, introducing a conformationally flexible piperidine ring and a hydrogen-bond-accepting carbonyl group.
  • A 4-methanesulfonylphenyl group at the 4-amine position, providing strong electron-withdrawing and polar characteristics.

Propriétés

IUPAC Name

[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-10-12-27(13-11-15)23(28)20-14-24-22-19(9-4-16(2)25-22)21(20)26-17-5-7-18(8-6-17)31(3,29)30/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIYWXZCLJEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, highlighting key differences in substituents, physical characteristics, and implications for drug-like properties.

Table 1: Structural and Physical Comparison of 1,8-Naphthyridin-4-amine Derivatives

Compound Name / Identifier Substituents (Positions) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound N-(4-methanesulfonylphenyl), 7-methyl, 3-(4-methylpiperidine-1-carbonyl) - - Sulfonyl, piperidine-carbonyl, methyl
N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine N-(2,4-difluorophenyl), 7-methyl, 3-(4-methylpiperidine-1-carbonyl) - - Fluorine, piperidine-carbonyl, methyl
3e 2-(2-bromophenyl), 7-phenyl, 5-(trifluoromethyl) 85 139–141 Bromophenyl, trifluoromethyl
3f 2-(4-methoxyphenyl), 7-phenyl, 5-(trifluoromethyl) 80 194–196 Methoxyphenyl, trifluoromethyl
3g 2-(thiophen-2-yl), 7-phenyl, 5-(trifluoromethyl) 90 219–221 Thiophene, trifluoromethyl
3h 2-isobutyl, 7-phenyl, 5-(trifluoromethyl) 61 151–153 Isobutyl, trifluoromethyl

Key Comparative Observations:

Substituent Effects on Physicochemical Properties :

  • The target compound ’s 4-methanesulfonylphenyl group introduces significant polarity due to the sulfonyl moiety, likely enhancing aqueous solubility compared to analogs with aryl (e.g., 3e , 3f ) or alkyl (e.g., 3h ) substituents. However, this may reduce membrane permeability, a trade-off common in sulfonamide-containing drugs .
  • The difluorophenyl analog () replaces the sulfonyl group with fluorine atoms, which enhance lipophilicity and metabolic stability—critical for optimizing pharmacokinetics in drug development .

Impact of Piperidine-Carbonyl vs. Trifluoromethyl Groups :

  • The target compound ’s 4-methylpiperidine-1-carbonyl group at position 3 provides conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid 5-trifluoromethyl group in compounds. This substitution may improve target-binding specificity but could reduce synthetic yield due to steric demands (e.g., 3i in shows only 12% yield with bulky isopropyl/methyl groups) .

Thermal Stability :

  • Analogs with electron-withdrawing groups (e.g., 3g with thiophene, 3f with methoxyphenyl) exhibit higher melting points (194–221°C) compared to alkyl-substituted derivatives (e.g., 3h at 151–153°C). The target compound ’s sulfonyl group may further elevate its melting point, though experimental confirmation is needed .

Synthetic Accessibility :

  • The target compound ’s synthesis would likely face challenges similar to 3i (12% yield), as bulky substituents (e.g., piperidine-carbonyl) may hinder reaction efficiency. Microwave-assisted methods (as in ) could improve yields .

Research Findings and Implications

  • Pharmacokinetic Predictions : Compared to the difluorophenyl analog , the target compound may exhibit slower metabolic clearance due to the sulfonyl group’s resistance to oxidative enzymes, though this requires in vitro validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.